molecular formula C20H17NO4 B4059970 diphenylmethyl N-2-furoylglycinate

diphenylmethyl N-2-furoylglycinate

Cat. No. B4059970
M. Wt: 335.4 g/mol
InChI Key: LVLTXROKPAINMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylmethyl N-2-furoylglycinate, also known as diphenylmethyl 2-furoylglycinate or DFG, is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.37 g/mol.

Scientific Research Applications

Synthesis of α-Substituted and α,α-Disubstituted α-Amino Acids

Ethyl N-diphenylmethyleneglycinate is utilized in the synthesis of monoalkylated and dialkylated glycine esters, presenting a method for preparing α-substituted and α,α-disubstituted α-amino acids. This process involves reaction with alkylating agents and hydrolysis, highlighting its utility in synthesizing complex amino acid derivatives (Ezquerra et al., 1993).

Hydrogen Transfer Reactions in Antioxidant Research

Diphenylpicrylhydrazyl (DPPH) is widely used to assess the antioxidant capacity of polyphenols through hydrogen transfer reactions. The kinetics of H atom transfer, crucial for understanding antioxidant protection mechanisms, can be elucidated using diphenyl derivatives (Goupy et al., 2003).

Coordination Chemistry and Metal Toxicity Studies

The coordination of dipositive lead with ligands containing diphenylmethyl N-2-furoylglycinate derivatives reveals the involvement of amide nitrogen as a donor site, providing insights into metal toxicity and the solution chemistry of biologically relevant ligands (Battistuzzi et al., 1996).

Chemoselective Glycosylations in Organic Synthesis

The potent thiophilic glycosylation promotor system, involving diphenylsulfoxide and triflic anhydride, demonstrates the capability of activating disarmed thioglycosides. This system is utilized in chemoselective glycosylation, highlighting the role of diphenyl derivatives in complex organic synthesis (Codée et al., 2003).

Lead(IV) Complexes with N-Protected Amino Acids

Research on diphenyllead(IV) and triphenyllead(IV) complexes with N-protected amino acids and dipeptides explores the potential of these compounds in bonding with biological systems. The study provides valuable insights into the coordination chemistry of lead(IV) and its implications for medicinal chemistry (Sandhu & Kaur, 1990).

properties

IUPAC Name

benzhydryl 2-(furan-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-18(14-21-20(23)17-12-7-13-24-17)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,19H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLTXROKPAINMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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